molecular formula C11H15N5O B2595327 5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine CAS No. 1233705-31-1

5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine

Cat. No.: B2595327
CAS No.: 1233705-31-1
M. Wt: 233.275
InChI Key: OCJFEFFSAXLOMU-UHFFFAOYSA-N
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Description

5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine is a heterocyclic compound that features a 1,2,4-oxadiazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butylamidoxime with an appropriate pyridine derivative under acidic conditions to form the oxadiazole ring . The hydrazinyl group can then be introduced through a subsequent reaction with hydrazine hydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The hydrazinyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine is unique due to the presence of both the oxadiazole and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-11(2,3)10-14-9(17-16-10)7-4-5-8(15-12)13-6-7/h4-6H,12H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJFEFFSAXLOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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